molecular formula C8H4N2O4S2 B14673462 2,2'-Bithiophene, 5,5'-dinitro- CAS No. 41085-77-2

2,2'-Bithiophene, 5,5'-dinitro-

Cat. No.: B14673462
CAS No.: 41085-77-2
M. Wt: 256.3 g/mol
InChI Key: SLRUEQXRDKTFOY-UHFFFAOYSA-N
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Description

2,2’-Bithiophene, 5,5’-dinitro- is an organic compound with the molecular formula C8H4N2O4S2. It is a derivative of bithiophene, where nitro groups are substituted at the 5 and 5’ positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bithiophene, 5,5’-dinitro- typically involves the nitration of 2,2’-bithiophene. One common method is the reaction of 2,2’-bithiophene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5 and 5’ positions .

Industrial Production Methods

While specific industrial production methods for 2,2’-Bithiophene, 5,5’-dinitro- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-Bithiophene, 5,5’-dinitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used in the presence of catalysts like Lewis acids.

Major Products Formed

    Reduction: The major product is 2,2’-Bithiophene, 5,5’-diamino-.

    Substitution: Depending on the substituent introduced, various derivatives of 2,2’-Bithiophene can be formed.

Scientific Research Applications

2,2’-Bithiophene, 5,5’-dinitro- has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-Bithiophene, 5,5’-dinitro- exerts its effects is primarily related to its electronic structure. The nitro groups are electron-withdrawing, which affects the electron density distribution in the bithiophene core. This influences the compound’s reactivity and interaction with other molecules. In organic electronics, the compound’s ability to delocalize electrons across its conjugated system is crucial for its function in devices like OFETs and OLEDs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Bithiophene, 5,5’-dinitro- is unique due to the presence of nitro groups, which significantly alter its electronic properties compared to its parent compound and other derivatives. The electron-withdrawing nature of the nitro groups makes it more reactive in certain chemical reactions and suitable for specific applications in materials science and organic electronics .

Properties

CAS No.

41085-77-2

Molecular Formula

C8H4N2O4S2

Molecular Weight

256.3 g/mol

IUPAC Name

2-nitro-5-(5-nitrothiophen-2-yl)thiophene

InChI

InChI=1S/C8H4N2O4S2/c11-9(12)7-3-1-5(15-7)6-2-4-8(16-6)10(13)14/h1-4H

InChI Key

SLRUEQXRDKTFOY-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])C2=CC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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